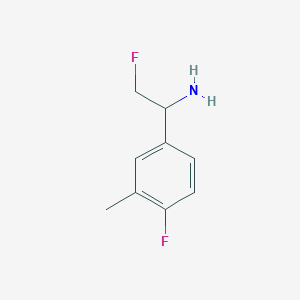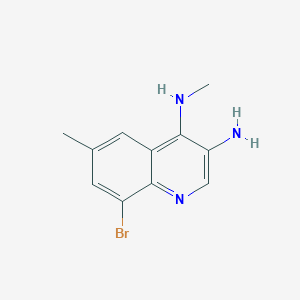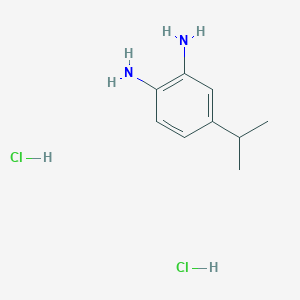![molecular formula C9H15IO B13222971 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Iodomethyl)-2-methyl-6-oxaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and a spiro-oxaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane typically involves the reaction of a suitable precursor with iodine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a ketone or carboxylic acid group.
Applications De Recherche Scientifique
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is not well-documented. its reactivity is primarily due to the presence of the iodomethyl group, which can participate in various chemical reactions. The spirocyclic structure also contributes to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Iodomethyl)-6-oxaspiro[3.4]octane
- 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
Uniqueness
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other similar compounds that lack this methyl group.
Propriétés
Formule moléculaire |
C9H15IO |
|---|---|
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
7-(iodomethyl)-2-methyl-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15IO/c1-7-2-9(3-7)4-8(5-10)11-6-9/h7-8H,2-6H2,1H3 |
Clé InChI |
NYTUEMMYODHPQT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C1)CC(OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13222891.png)
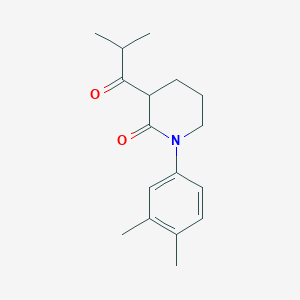




![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)
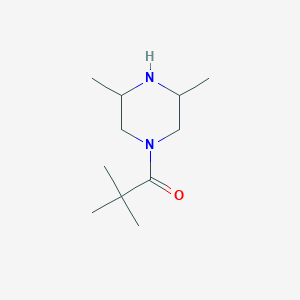
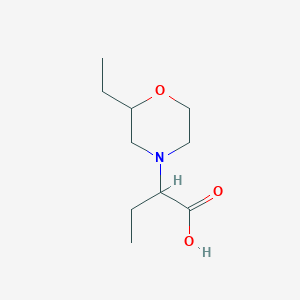
![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)
